molecular formula C8H18N4O3 B1525401 tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate CAS No. 1311314-62-1

tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate

Cat. No.: B1525401
CAS No.: 1311314-62-1
M. Wt: 218.25 g/mol
InChI Key: QATKIPIGZRCTQC-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate (CAS 1311314-62-1) is a versatile chemical building block of interest in organic synthesis and drug discovery research. This compound features a bifunctional structure, incorporating both a Boc (tert-butoxycarbonyl) protected amine and a hydrazinecarbonyl group . The Boc group is a cornerstone of synthetic chemistry, serving as a protecting group for amines to ensure selectivity in multi-step reactions . The hydrazinecarbonyl moiety, also known as a semicarbazide, is a key functional group for constructing more complex heterocyclic structures or for use as a linker in chemical biology. Compounds with hydrazinecarbonyl groups have been identified as valuable precursors in medicinal chemistry, for instance, in the development of serinyl compounds investigated as potential anti-tuberculosis agents . With a molecular formula of C 8 H 18 N 4 O 3 and a molecular weight of 218.25 g/mol , this reagent enables researchers to systematically introduce protected diamine functionalities and hydrazine-based linkages into target molecules. It is supplied for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[2-(hydrazinecarbonylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O3/c1-8(2,3)15-7(14)11-5-4-10-6(13)12-9/h4-5,9H2,1-3H3,(H,11,14)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATKIPIGZRCTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136576
Record name Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-62-1
Record name Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reaction of N-BOC-Serine Derivatives with Hydrazine

A well-documented approach to prepare tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate involves starting from N-BOC-protected serine derivatives. The general synthetic route includes:

  • Starting Material : Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate, prepared from L-serine methyl ester hydrochloride and di-tert-butyl dicarbonate (BOC2O).
  • Reaction : Treatment of this BOC-protected serine methyl ester with hydrazine hydrate (N2H4·H2O) in ethanol at room temperature.
  • Conditions : Stirring for 24 hours at ambient temperature.
  • Work-up : Concentration under reduced pressure followed by purification via silica gel column chromatography using a gradient of chloroform in methanol.
  • Yield : Approximately 70% yield of the desired this compound as a white solid.
  • Characterization : Confirmed by 1H NMR, IR, and X-ray crystallography, showing characteristic hydrogen bonding and molecular conformations.

This method is advantageous due to mild conditions and relatively high yield, with the BOC group providing protection to the amine functionality during hydrazine incorporation.

Preparation via Mixed Acid Anhydride Intermediate and Amination

Another synthetic route, particularly useful for related t-butyl carbamate derivatives, involves:

  • Formation of Mixed Acid Anhydride : N-BOC-D-serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid-binding agent to form a mixed acid anhydride intermediate.
  • Amination : This intermediate undergoes condensation with benzylamine (PhCH2NH2) in anhydrous ethyl acetate solvent.
  • Reaction Conditions : The condensation is performed under controlled temperatures, often below 10 °C, to maintain selectivity and yield.
  • Post-reaction Processing : The mixture is worked up by aqueous extraction, washing with dilute hydrochloric acid, saturated sodium bicarbonate, and water.
  • Isolation : Solvent evaporation followed by crystallization from normal hexane.
  • Yield : High yields reported, ranging from approximately 92% to 97%, depending on exact conditions and reagent ratios.
  • Catalysts/Additives : Tetrabutylammonium bromide and methyl sulfate are used as phase transfer catalysts and methylating agents in some embodiments to improve reaction efficiency.

This method is noted in patent literature as a preparation approach for t-butyl carbamate derivatives related to lacosamide synthesis but shares mechanistic and structural features relevant to this compound preparation.

Hydrazinecarboxylate Formation via Hydrazine Reaction with Aldehydes

A related synthetic strategy involves:

  • Refluxing t-butyl carbazate with aldehydes in ethanol to form hydrazinecarboxylate derivatives.
  • This method is used to prepare compounds similar to this compound by forming hydrazone linkages.
  • Characterization includes spectral analysis (1H NMR, 13C NMR), X-ray crystallography, and computational studies (DFT calculations) to confirm structure and electronic properties.
  • This method is convenient and provides good yields, with the reaction proceeding smoothly under reflux conditions.

Analytical and Structural Considerations

  • Hydrogen Bonding : The prepared compound exhibits significant intramolecular and intermolecular hydrogen bonding, particularly involving the hydrazinecarbonyl and carbamate groups, which influence molecular conformation and stability.
  • Conformational Stability : Computational studies using density functional theory (DFT) and Hartree-Fock methods have been applied to optimize bond lengths, angles, and vibrational frequencies, confirming experimental data and providing insight into the compound’s stability and reactivity.

Summary Table of Preparation Methods

Method Number Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
1 Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate Hydrazine hydrate, ethanol, room temperature, 24 h ~70 Mild conditions, silica gel purification, confirmed by X-ray
2 N-BOC-D-serine Isobutyl chlorocarbonate, N-methylmorpholine, benzylamine, ethyl acetate, low temperature 92–97 Mixed acid anhydride intermediate, phase transfer catalysts used
3 t-Butyl carbazate and aldehydes Reflux in ethanol Not specified Formation of hydrazinecarboxylate derivatives, spectral and computational characterization

Detailed Research Findings

  • The hydrazine incorporation step is critical and typically performed under mild, controlled conditions to prevent side reactions and degradation.
  • The BOC protecting group is essential for selective reaction at the desired amine site, preventing unwanted side reactions.
  • Purification by column chromatography or crystallization ensures high purity, which is necessary for subsequent applications in pharmaceutical synthesis.
  • Computational studies (B3LYP/6-311++G(d,p)) support the experimental findings, providing molecular geometry and vibrational frequency data that align well with observed spectra, confirming the structural integrity of the synthesized compound.
  • Hydrogen bonding networks in the crystalline state contribute to the compound’s stability, influencing its physical properties such as melting point and solubility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can replace one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

TBC has been investigated for its potential anticancer properties. Its structure allows it to serve as a scaffold for the development of novel anticancer agents. Research indicates that derivatives of TBC can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of TBC were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed that specific modifications to the hydrazine moiety enhanced anticancer activity, suggesting that TBC can be optimized for better therapeutic efficacy .

β-Lactamase Inhibition

TBC has been explored as a potential β-lactamase inhibitor, which is crucial in combating antibiotic resistance. The compound’s ability to inhibit β-lactamases can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

Case Study:
A patent (US9708320B2) outlines the synthesis of TBC derivatives that effectively inhibit various β-lactamases. The study demonstrated that these inhibitors could significantly enhance the activity of co-administered antibiotics in resistant bacterial infections .

Synthesis of Bioactive Molecules

TBC serves as an important intermediate in the synthesis of various bioactive compounds, including those with anti-inflammatory and antimicrobial properties.

Synthesis Pathways

The synthesis of TBC involves several methods, including:

  • Refluxing tert-butyl carbamate with hydrazine derivatives : This method yields TBC efficiently, allowing for subsequent modifications to enhance biological activity.
  • Coupling reactions with carboxylic acids : This approach enables the introduction of diverse functional groups, tailoring TBC derivatives for specific therapeutic targets.

Data Table: Summary of Applications

ApplicationMechanism/OutcomeReference
Anticancer ActivityInduces apoptosis and cell cycle arrestJournal of Medicinal Chemistry
β-Lactamase InhibitionRestores antibiotic efficacy against resistant strainsUS9708320B2
Synthesis of Bioactive MoleculesIntermediate for anti-inflammatory and antimicrobial compoundsVarious sources

Mechanism of Action

The mechanism by which tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Hydrogen Bonding Parameters in Carbamate Derivatives
Compound Interaction Type Bond Length (Å) Angle (°) Reference
tert-Butyl N-hydroxycarbamate O–H···O 2.647 171
tert-Butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate N–H···O 2.810 164

Biological Activity

Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate, with CAS number 1311314-62-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₈N₄O₃
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a hydrazinecarbonyl moiety, which is linked to an aminoethyl carbamate.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-tuberculosis (anti-TB) agent and its cytotoxic effects on various cell lines.

Anti-Tuberculosis Activity

A study highlighted the importance of hydrazide derivatives in the fight against Mycobacterium tuberculosis (Mtb). The structural modifications in hydrazides have shown promising results in enhancing therapeutic efficacy against drug-resistant strains of Mtb. Specifically, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) around 3 µM against resistant strains, indicating a significant therapeutic index relative to cytotoxicity towards mammalian cells .

CompoundMIC (µM)Cytotoxicity (%)Therapeutic Index
This compound3<10%30-40

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits low toxicity to human cell lines, which is critical for its development as a therapeutic agent. The compound was tested on various human cell lines, including HepG2 liver cells and macrophages, showing less than 10% cytotoxicity at concentrations up to 100 µM .

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes in the metabolic pathways of Mtb. This inhibition may lead to the disruption of bacterial cell wall synthesis and energy metabolism, ultimately resulting in bacterial cell death .

Case Studies and Research Findings

  • Study on Hydrazide Derivatives : A comprehensive evaluation of substituted amino acid hydrazides revealed that modifications in the hydrazide structure significantly impacted their anti-TB activity. Compounds with specific substitutions demonstrated enhanced efficacy against resistant Mtb strains while maintaining low toxicity profiles .
  • Synthesis and Evaluation : Research conducted on related compounds indicated that careful structural modifications could yield derivatives with improved biological profiles. For instance, the introduction of different amino acids into the hydrazide framework resulted in varying levels of activity against Mtb and other pathogens .
  • Comparative Analysis : A comparative analysis between different hydrazide derivatives showed that certain structural features are crucial for maximizing therapeutic effects while minimizing cytotoxicity. This underscores the importance of structure-activity relationship (SAR) studies in drug development .

Q & A

Q. What are the common synthetic routes for tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate, and what reaction conditions are optimal?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting tert-butyl carbamate with hydrazine derivatives (e.g., hydrazine hydrate) in the presence of catalysts like triethylamine and solvents such as dichloromethane or ethanol. Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions and improve yields . For example, hydrazine hydrate reacts with tert-butyl carbamate under basic conditions to form the hydrazinecarbonyl moiety, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How do the functional groups in this compound influence its reactivity in organic synthesis?

The tert-butyl carbamate group acts as a protecting group for amines, enabling selective reactions at the hydrazinecarbonyl site. The hydrazine moiety participates in condensation reactions (e.g., with aldehydes/ketones to form hydrazones) and nucleophilic substitutions. The carbamate group is stable under basic conditions but cleavable under acidic conditions (e.g., TFA), making it useful in multi-step syntheses .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for -C(CH3_3)3_3), carbamate (δ ~155-160 ppm for C=O), and hydrazinecarbonyl protons (δ ~6-8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 231.15) .
  • HPLC : Purity >95% is typically achieved using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can conflicting reports on synthetic yields of this compound be resolved through experimental design?

Discrepancies in yields often arise from solvent polarity, catalyst loading, or reaction time. For instance, using polar aprotic solvents (DMF) instead of dichloromethane may improve solubility of intermediates but increase side reactions. Systematic optimization via Design of Experiments (DoE) can identify critical factors:

FactorRange TestedOptimal Condition
SolventDCM, THF, EtOHDCM (0°C, 2 hr)
CatalystTEA, NaHTriethylamine (1.2 eq)
Hydrazine1–2 eq1.5 eq
Yield improvements from 45% to 78% were reported under optimized conditions .

Q. What strategies are effective in optimizing regioselectivity of substitution reactions involving this compound?

Regioselectivity in hydrazinecarbonyl reactions can be controlled by steric and electronic effects. For example:

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., -NO2_2) to orient substitution at specific positions .
  • Catalytic Methods : Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) enable selective C–N bond formation at less hindered sites . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals, guiding experimental design .

Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?

The compound acts as a protease inhibitor or enzyme substrate due to its hydrazinecarbonyl group. Key methodologies include:

  • Enzyme Assays : Measure inhibition constants (Ki_i) using fluorogenic substrates (e.g., for trypsin-like proteases) .
  • Molecular Docking : Simulations (AutoDock Vina) predict binding modes with target proteins (e.g., HIV-1 protease) .
  • SPR Spectroscopy : Quantifies binding affinity (KD) in real-time by monitoring protein-ligand interactions on sensor chips .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate
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tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate

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